Inz-1

Description

Properties

IUPAC Name |

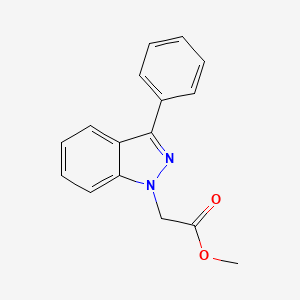

methyl 2-(3-phenylindazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-15(19)11-18-14-10-6-5-9-13(14)16(17-18)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYOCUDWQCQSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of INZ-701 in ENPP1 Deficiency

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) deficiency is a rare, life-threatening genetic disorder characterized by low levels of extracellular inorganic pyrophosphate (PPi) and adenosine.[1][2] This deficiency drives a dual pathology: severe vascular and soft tissue calcification due to insufficient PPi, and neointimal proliferation leading to arterial stenosis due to a lack of adenosine.[2][3] The clinical manifestations are severe and progressive, including Generalized Arterial Calcification of Infancy (GACI) and Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2).[1][4] INZ-701 is an investigational, first-in-class enzyme replacement therapy designed to address the root cause of ENPP1 deficiency by replacing the dysfunctional ENPP1 enzyme.[5][6] This document provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical data for INZ-701.

The Pathophysiology of ENPP1 Deficiency

ENPP1 is a crucial ectoenzyme that hydrolyzes extracellular adenosine triphosphate (ATP) into adenosine monophosphate (AMP) and PPi.[7][8] In healthy individuals, this process maintains physiological levels of two key molecules:

-

Inorganic Pyrophosphate (PPi): A potent inhibitor of hydroxyapatite crystal formation and deposition, thereby preventing pathological calcification of soft tissues and blood vessels.[1][9]

-

Adenosine: Generated from AMP, it is a signaling molecule that, among other functions, inhibits the proliferation of vascular smooth muscle cells.[2][3]

Mutations in the ENPP1 gene lead to reduced or absent enzyme activity, disrupting this pathway and causing low circulating levels of PPi and adenosine.[1] This results in the paradoxical and devastating clinical phenotypes of overmineralization in soft tissues (ectopic calcification) and undermineralization of the skeleton (rickets and osteomalacia).[7]

INZ-701: A Recombinant Human ENPP1-Fc Fusion Protein

INZ-701 is a recombinant human ENPP1-Fc fusion protein developed as an enzyme replacement therapy.[3][10] The molecule consists of the active, extracellular domain of the human ENPP1 enzyme fused to an Fc fragment of human IgG1.[5][11] This fusion is designed to extend the circulating half-life of the enzyme, allowing for convenient subcutaneous administration.[5]

Core Mechanism of Action

The primary mechanism of action of INZ-701 is to restore the catalytic activity of ENPP1 in the circulation. By hydrolyzing extracellular ATP, INZ-701 increases the levels of PPi and AMP, which is subsequently converted to adenosine.[1][12] This dual action directly counteracts the fundamental biochemical deficiencies underlying the disease's pathology.

-

Restoration of PPi Levels: Increased PPi directly inhibits the formation and growth of hydroxyapatite crystals in the vasculature and other soft tissues, preventing and potentially reversing ectopic calcification.[10][13]

-

Restoration of Adenosine Levels: Increased AMP and subsequent adenosine production helps to suppress neointimal proliferation, preventing the narrowing and obstruction of blood vessels.[3][11]

Caption: Signaling pathway in ENPP1 deficiency and the mechanism of INZ-701.

Preclinical Evidence

The efficacy of INZ-701 has been demonstrated in multiple murine models of ENPP1 deficiency, which recapitulate key features of the human disease.

Experimental Protocols

-

Animal Models:

-

Enpp1asj/asj Mouse Model: This model exhibits undetectable plasma PPi, low plasma phosphate, and higher FGF23 levels, leading to ectopic calcification and bone defects, mirroring GACI and ARHR2.[10][13]

-

ttw/ttw Mouse Model & Carotid Ligation: Used to induce and study neointimal proliferation, a key vascular pathology in ENPP1 deficiency.[3][11]

-

-

Treatment Regimen: Mice were typically treated with INZ-701 via subcutaneous injection every other day for periods up to 8 weeks.[11][13] Doses ranged from 2 to 10 mg/kg.[11][14]

-

Acceleration Diet: In some studies, an "acceleration diet" high in phosphate and low in magnesium was used to exacerbate the calcification phenotype in Enpp1asj/asj mice.[13][15]

-

Analysis Methods:

-

Biochemical Analysis: Plasma PPi and phosphate levels were measured to confirm pharmacodynamic effects.[13]

-

Histopathology and Calcium Quantification: Tissues such as the aorta, heart, kidneys, and skin were examined for calcification.[13][14]

-

Bone Architecture: Micro-computed tomography (µCT) was used to analyze trabecular and cortical bone parameters.[13]

-

Vascular Proliferation: Histomorphometry of the carotid artery was performed to measure the intimal area and the intima-to-media (I/M) ratio.[3]

-

References

- 1. inozyme.com [inozyme.com]

- 2. gaciglobal.org [gaciglobal.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Clinical presentation and burden of ENPP1 deficiency in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. BioMarin Strengthens Enzyme Therapy Business with Acquisition of Inozyme Pharma - BioMarin Corporate [biomarin.com]

- 7. ENPP1 in Blood and Bone: Skeletal and Soft Tissue Diseases Induced by ENPP1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of Vascular Smooth Muscle Cell Proliferation by ENPP1: The Role of CD73 and the Adenosine Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inozyme.com [inozyme.com]

- 13. INZ-701 Prevents Ectopic Tissue Calcification and Restores Bone Architecture and Growth in ENPP1-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6-/- mouse model of pseudoxanthoma elasticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Response of the ENPP1-Deficient Skeletal Phenotype to Oral Phosphate Supplementation and/or Enzyme Replacement Therapy: Comparative Studies in Humans and Mice - PMC [pmc.ncbi.nlm.nih.gov]

INZ-701: A Therapeutic Approach to Restoring Pyrophosphate Homeostasis in ENPP1 Deficiency

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a critical enzyme in the regulation of extracellular pyrophosphate (PPi) levels. Genetic deficiencies in ENPP1 lead to a group of rare, life-threatening disorders characterized by abnormal mineralization and intimal proliferation. INZ-701 is an investigational enzyme replacement therapy designed to address the root cause of ENPP1 deficiency by restoring PPi levels. This technical guide provides a comprehensive overview of the role of INZ-701 in pyrophosphate metabolism, the pathophysiology of ENPP1 deficiency, and the preclinical and clinical data supporting the therapeutic potential of INZ-701. Detailed experimental protocols for key assays are also provided to facilitate further research in this field.

Introduction: The Critical Role of Pyrophosphate in Mineralization

Inorganic pyrophosphate (PPi) is a potent endogenous inhibitor of hydroxyapatite crystal formation and growth. The balance between PPi and inorganic phosphate (Pi) is essential for maintaining normal bone mineralization and preventing pathological calcification of soft tissues.[1] The primary source of extracellular PPi is the hydrolysis of adenosine triphosphate (ATP) by the enzyme ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[1][2]

Pathophysiology of ENPP1 Deficiency

Mutations in the ENPP1 gene lead to reduced or absent ENPP1 enzyme activity, resulting in critically low levels of extracellular PPi.[3][4] This deficiency disrupts the PPi/Pi balance, leading to a spectrum of severe and progressive diseases.[3]

The clinical manifestations of ENPP1 deficiency vary with the age of onset and severity:

-

Generalized Arterial Calcification of Infancy (GACI): This is a severe, life-threatening condition that manifests in utero or in early infancy.[5][6] It is characterized by extensive calcification of the internal elastic lamina of large and medium-sized arteries, leading to arterial stenosis, heart failure, and high mortality rates, with approximately 50% of infants not surviving past six months of age.[3][7]

-

Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2): Children with ENPP1 deficiency who survive infancy often develop ARHR2.[8][9] This condition is characterized by skeletal deformities, bone pain, fractures, and short stature due to renal phosphate wasting.[8][9]

-

Adult Manifestations: In adulthood, ENPP1 deficiency can lead to osteomalacia (softened bones), enthesopathies (calcification of tendons and ligaments), and an increased risk of fractures and cardiovascular complications.[5][10]

INZ-701: A Recombinant ENPP1 Enzyme Replacement Therapy

INZ-701 is a soluble, recombinant human ENPP1-Fc fusion protein developed by Inozyme Pharma as an enzyme replacement therapy for ENPP1 deficiency.[1][11][12] Its primary mechanism of action is to restore the normal balance of PPi by metabolizing extracellular ATP to generate PPi and adenosine monophosphate (AMP).[1][11] This, in turn, is expected to prevent pathological soft tissue calcification and normalize bone mineralization.[1]

Mechanism of Action

INZ-701 is designed to circulate in the bloodstream and act systemically. By hydrolyzing ATP, it increases the concentration of PPi, a natural inhibitor of mineralization.[12] Additionally, the generation of AMP, which can be further converted to adenosine, may help in reducing intimal proliferation, a key feature of GACI.[11]

Preclinical and Clinical Evidence

Preclinical Studies

Preclinical studies in animal models of ENPP1 deficiency have demonstrated the potential of INZ-701 to correct the underlying biochemical defects and prevent the pathological consequences of the disease. In the Enpp1asj/asj mouse model, which recapitulates many features of GACI, treatment with a recombinant ENPP1 enzyme was shown to:

Clinical Trials

Clinical trials of INZ-701 in patients with ENPP1 deficiency have shown promising results, demonstrating a favorable safety profile and positive effects on biochemical markers and clinical outcomes.

Table 1: Summary of Key Clinical Trial Data for INZ-701 in ENPP1 Deficiency

| Study Phase | Patient Population | Key Findings | Reference(s) |

| Phase 1/2 | Adults with ENPP1 Deficiency | - Well-tolerated with no serious adverse events.[15][16] - Rapid and sustained increase in plasma PPi levels.[16] - Improvements in bone mineral biomarkers.[15][16] | [15][16] |

| Phase 1/2 | Infants and young children with ENPP1 Deficiency | - Improved survival rate (80% beyond one year compared to ~50% historical rate).[17][18] - Reduction or stabilization of arterial calcifications.[17] - Improved heart function.[17] - Favorable safety profile.[17] | [17][18] |

Experimental Protocols

ENPP1 Enzyme Activity Assay

This protocol describes a colorimetric assay to measure ENPP1 enzyme activity using a synthetic substrate.

Materials:

-

Recombinant human ENPP1 (rhENPP1)

-

Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5

-

Substrate: Thymidine 5'-monophosphate p-nitrophenyl ester (100 mM stock in deionized water)

-

96-well clear microplate

-

Plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Dilute rhENPP1 to a working concentration of 1 ng/µL in Assay Buffer.[19]

-

Dilute the substrate to 10 mM in Assay Buffer.[19]

-

Add 50 µL of the diluted rhENPP1 to each well of the microplate.

-

To start the reaction, add 50 µL of the 10 mM substrate to each well.[19]

-

Include a substrate blank containing 50 µL of Assay Buffer and 50 µL of 10 mM substrate.[19]

-

Immediately place the plate in a plate reader and measure the absorbance at 405 nm in kinetic mode for 5 minutes.[19]

-

Calculate the specific activity using the rate of change in absorbance (Vmax), adjusted for the substrate blank, and a conversion factor derived from a 4-Nitrophenol standard curve.[19]

Measurement of Plasma Pyrophosphate

This protocol outlines an enzymatic assay to quantify PPi in plasma using ATP sulfurylase and a luciferase-based detection system.

Materials:

-

Plasma samples collected with EDTA as an anticoagulant.

-

Centrifugal filter units (300,000 Da MWCO)

-

ATP sulfurylase

-

Firefly luciferase

-

ATP standard solution

-

Luminometer

Procedure:

-

Sample Preparation:

-

Enzymatic Reaction:

-

Quantification:

-

The light output from the luciferase reaction is measured using a luminometer.

-

An internal ATP standard is used to correct for any sample-specific matrix effects that may interfere with the luciferase activity.[21][23]

-

The PPi concentration in the sample is calculated based on the amount of ATP generated.

-

Conclusion and Future Directions

INZ-701 represents a promising, targeted therapeutic approach for the treatment of ENPP1 deficiency. By addressing the underlying biochemical defect, it has the potential to prevent or mitigate the severe and life-threatening consequences of this rare disease. The ongoing clinical development of INZ-701 will provide further insights into its long-term safety and efficacy. Further research is warranted to explore the full therapeutic potential of INZ-701 and to develop standardized protocols for the diagnosis and monitoring of patients with ENPP1 deficiency.

References

- 1. What is INZ-701 used for? [synapse.patsnap.com]

- 2. ENPP1 in Blood and Bone: Skeletal and Soft Tissue Diseases Induced by ENPP1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gaciglobal.org [gaciglobal.org]

- 4. inozyme.com [inozyme.com]

- 5. aismme.org [aismme.org]

- 6. dovepress.com [dovepress.com]

- 7. Generalized Arterial Calcification of Infancy (GACI): Optimizing Care with a Multidisciplinary Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rarediseases.org [rarediseases.org]

- 9. contact.org.uk [contact.org.uk]

- 10. Clinical presentation and burden of ENPP1 deficiency in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inozyme Pharma Shares Preclinical Data on INZ-701 for Rare Bone and Blood Vessel Diseases [synapse.patsnap.com]

- 12. Inozyme Pharma Publishes Preclinical Data Supporting INZ-701 as a Potential Therapy for a Broad Range of Serious Rare Diseases Impacting Bone Health and Blood Vessel Function - BioSpace [biospace.com]

- 13. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Generalized Arterial Calcification of Infancy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Positive Phase 1/2 Results for INZ-701 in Adults with PXE and ENPP1 Deficiencies [synapse.patsnap.com]

- 16. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inozyme Pharma Announces Positive Interim Data for INZ-701 in Infants and Young Children with ENPP1 Deficiency and Key Program Updates - BioSpace [biospace.com]

- 18. contemporarypediatrics.com [contemporarypediatrics.com]

- 19. resources.rndsystems.com [resources.rndsystems.com]

- 20. Using a Filtration Technique to Isolate Platelet Free Plasma for Assaying Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 23. researchgate.net [researchgate.net]

Inz-1's therapeutic potential for rare mineralization disorders

An In-depth Technical Guide on the Therapeutic Potential of INZ-701 for Rare Mineralization Disorders

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

INZ-701 is a recombinant human ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) enzyme replacement therapy being developed by Inozyme Pharma.[1][2] It is engineered to address the underlying cause of several rare, life-threatening mineralization disorders characterized by deficiencies in the PPi-Adenosine pathway. The primary targets for INZ-701 are ENPP1 Deficiency and ABCC6 Deficiency, genetic disorders that lead to low levels of plasma inorganic pyrophosphate (PPi), a critical inhibitor of calcification.[1][3][4] By replacing the deficient enzyme activity, INZ-701 aims to restore PPi levels, thereby preventing pathological soft tissue calcification while promoting normal bone mineralization.[5] Preclinical and clinical data have demonstrated INZ-701's potential to normalize PPi levels, reduce calcification, and improve key clinical biomarkers and outcomes in affected patients.[3][6][7]

Pathophysiology of ENPP1 and ABCC6 Deficiencies

ENPP1 and ABCC6 are key proteins in a critical mineralization pathway. The ABCC6 protein, a transporter primarily in the liver, facilitates the release of ATP into the extracellular space.[8] The ENPP1 enzyme then hydrolyzes this extracellular ATP into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[3]

-

Inorganic Pyrophosphate (PPi): A potent endogenous inhibitor of hydroxyapatite crystal formation and deposition. Low extracellular levels of PPi lead to pathological calcification of soft tissues, including arteries, skin, and joints.[9]

-

Adenosine: Plays a role in controlling intimal proliferation (the overgrowth of smooth muscle cells inside blood vessels).[10]

Mutations in the ENPP1 or ABCC6 genes disrupt this pathway, leading to critically low levels of PPi.[3]

-

ENPP1 Deficiency: Caused by inactivating mutations in the ENPP1 gene.[7] It manifests as two primary conditions:

-

Generalized Arterial Calcification of Infancy (GACI): A severe condition with extensive arterial calcification, leading to heart failure and approximately 50% mortality within the first six months of life.[7][11][12]

-

Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2): Affects survivors of GACI and is characterized by rickets, osteomalacia (soft bones), bone pain, and mobility issues.[12][13]

-

-

ABCC6 Deficiency: Caused by mutations in the ABCC6 gene.[14] It typically manifests as:

INZ-701 Mechanism of Action

INZ-701 is a recombinant soluble version of the ENPP1 enzyme fused to the Fc fragment of an IgG1 antibody.[2][16] This fusion enhances the protein's half-life in circulation.[17] Administered subcutaneously, INZ-701 circulates throughout the body, acting as a replacement for the deficient native ENPP1 enzyme.[3][17] It cleaves extracellular ATP to generate PPi and AMP, directly addressing the core biochemical defect in these disorders.[3] The goal is to elevate PPi to physiological levels, thereby inhibiting ectopic calcification and normalizing bone metabolism.[5]

Preclinical Evidence

Preclinical studies in mouse models of mineralization disorders provided the foundational proof-of-concept for INZ-701.

Experimental Protocol: Abcc6-/- Mouse Model Study

A key study utilized the Abcc6-/- mouse, a well-established model for PXE that exhibits progressive ectopic calcification.[6]

-

Animal Model: Abcc6-/- mice, which develop ectopic calcification starting around 5-6 weeks of age.[15]

-

Study Groups: Mice were divided into treatment groups receiving INZ-701 and a control group receiving a vehicle.

-

Dosing: INZ-701 was administered via subcutaneous injection at doses of 2 mg/kg or 10 mg/kg.[6]

-

Treatment Duration: Treatment was administered for 2 or 8 weeks, starting at 6 weeks of age.[6]

-

Primary Endpoints:

Preclinical Results

The preclinical studies demonstrated that INZ-701 could successfully address the biochemical defect and prevent disease manifestations in the animal model.

| Parameter | Vehicle Control | INZ-701 (2 mg/kg) | INZ-701 (10 mg/kg) | Outcome | Source |

| Plasma ENPP1 Activity | Background levels | Increased | Increased | Dose-dependent increase in enzyme activity. | [6] |

| Plasma PPi Levels | Baseline low | Increased | Increased | Restoration of PPi levels. | [6] |

| Muzzle Skin Calcification | Progressive calcification | Significantly reduced | Significantly reduced | Prevention of soft tissue calcification. | [6] |

These promising results, showing that INZ-701 increased plasma PPi and prevented soft tissue calcification, supported its advancement into clinical trials for both ENPP1 and ABCC6 deficiencies.[1][5]

Clinical Development and Data

INZ-701 has been evaluated in multiple clinical trials across different patient populations, including infants, children, and adults with ENPP1 and ABCC6 deficiencies.[18]

Experimental Protocol: Phase 1/2 Study in Adults with ENPP1 Deficiency (NCT04686175)

-

Study Design: A multicenter, open-label, multiple ascending dose study.[7]

-

Patient Population: Nine adult patients with confirmed genetic variants in ENPP1 and baseline plasma PPi levels below 1300 nM.[7]

-

Dose Cohorts: Patients were enrolled in three dose-escalation cohorts: 0.2 mg/kg, 0.6 mg/kg, and 1.8 mg/kg.[7]

-

Dosing Regimen: INZ-701 was administered subcutaneously, initially on Day 1, and then twice weekly from Day 8 through the 48-week study period.[7]

-

Primary Endpoints: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of INZ-701.[14]

-

Exploratory Endpoints: Assessment of bone and mineral metabolism biomarkers (PPi, FGF-23, serum phosphate), bone mineral density (DEXA), and functional outcomes (e.g., 6-Minute Walk Test).[7]

Clinical Efficacy Data

Table 1: Results from Phase 1/2 Study in Adults with ENPP1 Deficiency (48 Weeks)

| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Outcome | Source |

|---|---|---|---|---|

| Plasma PPi | 426 ± 407 nM | 1299-1356 nM (across cohorts) | Rapid and sustained increase into the normal range. | [7] |

| FGF-23 | N/A | -22 pg/mL (mean change) | Improvement in phosphate metabolism biomarker. | [7] |

| Serum Phosphate | N/A | +0.18 mg/dL (mean change) | Improvement in phosphate levels. | [7] |

| Spine Bone Mineral Density | N/A | Improved | Indication of bone healing. | [7] |

| 6-Minute Walk Test (% Predicted) | Cohort 1: 76.7%Cohort 2: 52.2% | Cohort 1: 85.0%Cohort 2: 79.0% | Trend towards improved functional performance. |[7] |

Table 2: Interim Results from Studies in Infants & Young Children with ENPP1 Deficiency (ENERGY 1 & EAP)

| Parameter | Historical Control/Baseline | INZ-701 Treatment | Outcome | Source |

|---|---|---|---|---|

| First-Year Survival | ~50% | 80% | Improved survival rate. | [19][20] |

| Arterial Calcification | Progressive | Reductions or stabilization in all survivors. | Halting or reversal of pathological calcification. | [19][20] |

| Heart Function (LVEF) | At risk of decline | Stabilization or improvement. | Improved cardiovascular status. | [20] |

| Rickets | Expected development | No radiographic evidence in at-risk patients. | Potential prevention of skeletal disease. |[19] |

Table 3: Results from Phase 1/2 Study in Adults with ABCC6 Deficiency (PXE)

| Parameter | Baseline | Post-Treatment | Outcome | Source |

|---|---|---|---|---|

| Plasma PPi | Low | Normalized at the highest dose cohort. | PPi levels restored to the normal range. | [3][20] |

| Vascular Pathology | N/A | Improvements observed. | Positive changes in carotid intima-media thickness. | [3][20] |

| Retinal Pathology | N/A | Improvements observed. | Thickening of the choroid layer, improving visual function. |[3][20] |

Table 4: Interim Results from Phase 3 Study in Children with ENPP1 Deficiency (ENERGY 3)

| Parameter (Mean Change from Baseline) | INZ-701 Group | Conventional Treatment Group | Outcome | Source |

|---|---|---|---|---|

| Serum Phosphate (Week 13) | +8.2% | -0.04% | Suggests positive impact on phosphate homeostasis. | [21] |

| Serum Phosphate (Week 26) | +6.8% | -5.5% | Sustained improvement compared to control. | [21] |

| Serum Phosphate (Week 39) | +12.1% | -9.0% | Increasing separation from control over time. |[21] |

Safety and Tolerability Data

Across all clinical trials, INZ-701 has demonstrated a favorable safety and tolerability profile.[7][17]

| Finding | Description | Source |

| Adverse Events (AEs) | Generally well-tolerated with no drug-related serious or severe adverse events reported in adult or infant studies. | [7][20][22] |

| Most Common AEs | Mild to moderate injection site reactions (e.g., discoloration, discomfort, erythema) were the most frequently reported related AEs. | [17][22] |

| Immunogenicity (Anti-Drug Antibodies - ADAs) | Low titers of non-neutralizing ADAs were observed in a majority of adult patients, often transiently, with no impact on efficacy. | [7][22] |

| Immunogenicity in Pediatrics | In pediatric patients, most had undetectable or low-titer ADA responses. Some infants and two pediatric patients developed higher-titer responses which affected PK/PD, but clinical benefit was still observed. ADAs were not associated with adverse events. | [19][20][21] |

Conclusion and Future Directions

INZ-701 represents a targeted and promising therapeutic approach for rare mineralization disorders stemming from ENPP1 and ABCC6 deficiencies. As an enzyme replacement therapy, it directly addresses the fundamental biochemical defect by restoring PPi levels.

Key Findings:

-

Biochemical Correction: INZ-701 consistently demonstrates a rapid, significant, and sustained increase in plasma PPi levels in patients with both ENPP1 and ABCC6 deficiencies.[3][7][9]

-

Clinical Potential: Data indicate a strong potential to halt or reverse key disease manifestations, including improving survival in infants with GACI, reducing vascular and soft tissue calcification, and improving bone health and functional outcomes.[7][19][20]

-

Favorable Safety: The therapy has been generally well-tolerated across multiple studies and age groups.[7][17]

The ongoing pivotal Phase 3 trials in pediatric patients with ENPP1 deficiency (ENERGY 3) and planned trials in children with ABCC6 deficiency (ASPIRE) will be critical in confirming these benefits and paving the way for potential regulatory approval.[4][20] If successful, INZ-701 could become the first approved therapy to treat the root cause of these devastating conditions, offering a significant paradigm shift in the management of rare mineralization disorders.[1][13]

References

- 1. What is INZ-701 used for? [synapse.patsnap.com]

- 2. INZ 701 - AdisInsight [adisinsight.springer.com]

- 3. checkrare.com [checkrare.com]

- 4. Inozyme to run Phase III trial of INZ-701 in paediatric ABCC6 deficiency [clinicaltrialsarena.com]

- 5. hcplive.com [hcplive.com]

- 6. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6-/- mouse model of pseudoxanthoma elasticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel treatment for PXE: Recombinant ENPP1 enzyme therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. checkrare.com [checkrare.com]

- 10. Inozyme Pharma Announces Positive Interim Data for INZ-701 [globenewswire.com]

- 11. youtube.com [youtube.com]

- 12. hcplive.com [hcplive.com]

- 13. Inozyme’s INZ-701 shows promise for rare disease ENPP1 deficiency | BioWorld [bioworld.com]

- 14. hra.nhs.uk [hra.nhs.uk]

- 15. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. youtube.com [youtube.com]

- 18. gaciglobal.org [gaciglobal.org]

- 19. contemporarypediatrics.com [contemporarypediatrics.com]

- 20. Inozyme Pharma Announces Positive Interim Data for INZ-701 in Infants and Young Children with ENPP1 Deficiency and Key Program Updates - BioSpace [biospace.com]

- 21. contemporarypediatrics.com [contemporarypediatrics.com]

- 22. Inozyme Pharma Announces Positive Interim Data from Ongoing Phase 1/2 Trials of INZ-701 in Adults with ENPP1 Deficiency and ABCC6 Deficiency (PXE) - BioSpace [biospace.com]

Preclinical Efficacy of Vemurafenib: A Technical Guide

This guide provides an in-depth overview of the preclinical data supporting the efficacy of Vemurafenib, a potent and selective inhibitor of the BRAF V600E mutated protein. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Vemurafenib (PLX4032, RG7204) is a small molecule inhibitor targeting the constitutively active BRAF V600E kinase, a driver mutation in approximately 50% of melanomas and a smaller percentage of other cancers, such as colorectal cancer.[1][2] Preclinical studies have been instrumental in elucidating its mechanism of action and demonstrating its anti-tumor activity.[3]

Mechanism of Action

Vemurafenib selectively binds to the ATP-binding domain of the BRAF V600E mutant protein, inhibiting its kinase activity.[1] This action blocks the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of MEK and ERK.[4][5] The inhibition of this pathway leads to cell cycle arrest and apoptosis in BRAF V600E-mutant tumor cells.[5]

In Vitro Efficacy

Vemurafenib has demonstrated potent and selective inhibition of proliferation in BRAF V600E-mutant cancer cell lines. The half-maximal inhibitory concentration (IC50) values are significantly lower in BRAF V600E-mutant cells compared to BRAF wild-type cells.

| Cell Line | Cancer Type | BRAF Status | IC50 (µM) | Reference |

| A375 | Melanoma | V600E | 0.8 | [6] |

| SK-Mel-28 | Melanoma | V600E | 1.8 | [6] |

| HT29 | Colorectal Cancer | V600E | - | [7] |

| RKO | Colorectal Cancer | V600E | 4.57 | [7] |

| Parental Melanoma | Melanoma | V600E | 0.3 | [8] |

| Vemurafenib-Resistant Melanoma | Melanoma | V600E | 6.5 | [8] |

In Vivo Efficacy

Preclinical animal models have confirmed the anti-tumor activity of Vemurafenib in vivo. Oral administration of Vemurafenib led to significant tumor growth inhibition and, in some cases, tumor regression in xenograft models of BRAF V600E-mutant cancers.

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| HT29 | Colorectal Cancer | 25 mg/kg b.i.d. | Dose-dependent TGI | [7] |

| HT29 | Colorectal Cancer | 50 mg/kg b.i.d. | Dose-dependent TGI | [7] |

| HT29 | Colorectal Cancer | 75 mg/kg b.i.d. | Dose-dependent TGI | [7] |

| HT29 | Colorectal Cancer | 100 mg/kg b.i.d. | Dose-dependent TGI | [7] |

| LOX | Melanoma | 12.5-75 mg/kg b.i.d. | Significant TGI and tumor regression | [6] |

| Colo-205 | Melanoma | 60 mg/kg b.i.d. | Effective tumor growth inhibition | [6] |

Experimental Protocols

A common method to determine the in vitro efficacy of Vemurafenib is the MTT or MTS assay, which measures cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.[7][9]

-

Drug Treatment: Cells are then treated with a range of concentrations of Vemurafenib and incubated for a period of 72 to 120 hours.[7][10]

-

Viability Measurement: MTT or MTS reagent is added to each well, and after a short incubation, the absorbance is measured using a microplate reader.[7][9]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by regression analysis.[7]

Western blotting is employed to confirm the mechanism of action of Vemurafenib by assessing the phosphorylation status of key proteins in the MAPK pathway.

-

Cell Lysis: Cells are treated with various concentrations of Vemurafenib for a specified time (e.g., 2 hours), then harvested and lysed to extract total protein.[7]

-

Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.[7]

-

Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.[7]

-

Antibody Incubation: The membrane is probed with primary antibodies specific for phosphorylated and total MEK and ERK, followed by incubation with a secondary antibody.[7]

-

Detection: The signal is detected using a chemiluminescent substrate, and band densitometry is used for quantification.[7]

Animal models are crucial for evaluating the anti-tumor efficacy of Vemurafenib in a living system.

-

Animal Model: Athymic nude mice are commonly used for these studies.[7]

-

Tumor Implantation: Human cancer cells (e.g., HT29) are implanted subcutaneously into the flank of the mice.[7]

-

Treatment: Once tumors reach a certain volume, mice are randomized into control and treatment groups. Vemurafenib is typically administered orally twice daily (b.i.d.).[7]

-

Efficacy Evaluation: Tumor volume and body weight are measured 2-3 times per week. The primary endpoint is often tumor growth inhibition.[7][11]

-

Pharmacokinetics: Plasma samples can be collected at various time points to correlate drug exposure with efficacy.[7]

Resistance Mechanisms

Despite the initial efficacy of Vemurafenib, acquired resistance is a significant clinical challenge.[12] Preclinical studies have identified several mechanisms of resistance, including:

-

Reactivation of the MAPK pathway through various mechanisms.[12]

-

Activation of bypass signaling pathways, such as the PI3K/AKT/mTOR pathway.[12]

Conclusion

The preclinical data for Vemurafenib strongly support its potent and selective anti-tumor activity in BRAF V600E-mutant cancers. Both in vitro and in vivo studies have consistently demonstrated its ability to inhibit the MAPK pathway, leading to reduced cell proliferation and tumor growth. These foundational studies were critical for its successful clinical development and approval for the treatment of BRAF V600E-mutant metastatic melanoma.[3][4]

References

- 1. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors [mdpi.com]

- 2. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vemurafenib | RG7204 | B-RAF inhibitor | TargetMol [targetmol.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. Preclinical Evaluation of Vemurafenib as Therapy for BRAFV600E Mutated Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

The Pathophysiology of ENPP1 Deficiency: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Molecular Mechanisms, Clinical Manifestations, and Therapeutic Avenues

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) deficiency is a rare, progressive, and often life-threatening genetic disorder with a spectrum of clinical presentations, ranging from Generalized Arterial Calcification of Infancy (GACI) to Autosomal Recessive Hypophosphatemic Rickets type 2 (ARHR2) in surviving individuals. This technical guide provides a comprehensive overview of the pathophysiology of ENPP1 deficiency, detailing the molecular basis of the disease, its clinical sequelae, and current research and therapeutic strategies. It is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of this complex condition. This guide incorporates detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate a deeper understanding of ENPP1 deficiency.

Introduction to ENPP1

The ENPP1 gene encodes ectonucleotide pyrophosphatase/phosphodiesterase 1, a type II transmembrane glycoprotein that plays a critical role in purinergic signaling and the regulation of extracellular mineralization.[1][2][3] ENPP1's primary function is the hydrolysis of extracellular adenosine triphosphate (ATP) into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][4][5]

-

Inorganic Pyrophosphate (PPi): A potent inhibitor of hydroxyapatite crystal deposition, PPi is essential for preventing soft tissue and vascular calcification.[1][4][6][7]

-

Adenosine Monophosphate (AMP): This is further hydrolyzed to adenosine, which is involved in various signaling pathways, including the inhibition of intimal proliferation.[8][9]

Mutations in the ENPP1 gene lead to reduced or absent enzyme activity, resulting in critically low levels of extracellular PPi and adenosine.[6][8] This deficiency disrupts the delicate balance of mineralization, leading to the paradoxical phenotypes of systemic arterial calcification and impaired bone mineralization.[4]

Molecular Pathophysiology

The pathophysiology of ENPP1 deficiency is primarily driven by the systemic lack of PPi and, to a lesser extent, adenosine. This leads to two major pathological processes: ectopic calcification and intimal proliferation.[5][8]

Ectopic Calcification

With insufficient PPi to inhibit hydroxyapatite formation, calcium phosphate crystals deposit in the soft tissues, particularly the arterial walls.[6][10] This process, known as ectopic calcification, leads to the stiffening and narrowing of arteries, causing a range of severe cardiovascular complications.[6][8][11]

Intimal Proliferation

The reduced levels of adenosine contribute to the proliferation of smooth muscle cells within the inner layer (intima) of blood vessels.[5][8] This intimal proliferation further narrows the arterial lumen, obstructing blood flow and exacerbating the effects of vascular calcification.[5][8]

Skeletal Abnormalities

While soft tissues undergo excessive mineralization, the skeleton suffers from undermineralization.[4] The deficiency of PPi and subsequent downstream effects, including elevated levels of fibroblast growth factor 23 (FGF23), lead to renal phosphate wasting (hypophosphatemia).[7][12] This chronic hypophosphatemia impairs the proper mineralization of bone, resulting in rickets in children and osteomalacia (softening of the bones) in adults.[6][8][13]

Insulin Resistance

ENPP1 has also been implicated in insulin signaling. The ENPP1 protein can interact with the insulin receptor, and its overexpression has been shown to inhibit insulin signaling, leading to insulin resistance.[14][15][16] Certain polymorphisms in the ENPP1 gene, such as K121Q, are associated with an increased risk of type 2 diabetes and obesity.[14][15][17]

Clinical Manifestations

ENPP1 deficiency presents as a continuum of disease, with phenotypes varying in severity and age of onset.[6][8] The two most well-defined presentations are Generalized Arterial Calcification of Infancy (GACI) and Autosomal Recessive Hypophosphatemic Rickets type 2 (ARHR2).[8][18]

Generalized Arterial Calcification of Infancy (GACI)

GACI is the most severe form of ENPP1 deficiency, typically presenting in utero or within the first few months of life.[6][11][19] It is characterized by widespread calcification of the internal elastic lamina of medium and large arteries.[8][11]

-

Clinical Features: Severe hypertension, heart failure, respiratory distress, and cardiomegaly.[6][11]

-

Prognosis: The prognosis for infants with GACI is poor, with a mortality rate of approximately 50% within the first six months of life due to cardiovascular collapse.[6][8][20]

Autosomal Recessive Hypophosphatemic Rickets Type 2 (ARHR2)

Infants who survive GACI, and some individuals who do not present with early-onset arterial calcification, may develop ARHR2.[6][13][21]

-

Clinical Features: Rickets, bone deformities (bowed legs, knock knees), bone pain, short stature, dental abnormalities, and an increased risk of fractures.[13][21][22][23]

-

Other Manifestations: Hearing loss, joint and ligament calcifications (enthesopathies), and persistent cardiovascular issues can also be present.[6][8][22]

Adult Manifestations

In adulthood, ENPP1 deficiency can lead to a progression of skeletal and cardiovascular issues.[6][8]

-

Skeletal: Osteomalacia, chronic bone and joint pain, fractures, and spinal ligament calcification, such as ossification of the posterior longitudinal ligament (OPLL) and diffuse idiopathic skeletal hyperostosis (DISH).[6][18]

-

Cardiovascular: Hypertension, heart valve defects, and an ongoing risk of cardiovascular events.[6]

-

Other: Hearing loss is a common finding in adults with ENPP1 deficiency.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to ENPP1 deficiency.

Table 1: Biochemical Findings in ENPP1 Deficiency

| Parameter | Finding in ENPP1 Deficiency | Normal Range | Reference |

| Plasma Inorganic Pyrophosphate (PPi) | Markedly decreased (as low as 10% of normal) | 2.18 µM (0.58-3.78 µM) | [1][4] |

| Fibroblast Growth Factor 23 (FGF23) | Elevated | Varies by assay | [7][12] |

| Serum Phosphate | Low (Hypophosphatemia) | Age-dependent | [6][13] |

| Serum Alkaline Phosphatase | Elevated | Age-dependent | [22] |

Table 2: Clinical Outcomes in GACI due to ENPP1 Deficiency

| Outcome | Percentage/Value | Reference |

| Mortality within 6 months | ~50% | [6][8][20] |

| Occurrence in Pregnancies | 1 in 200,000 | [19] |

| GACI cases due to ENPP1 mutations | ~75% | [19][24] |

Key Signaling Pathways and Workflows

Visual representations of the core molecular pathways and experimental workflows are provided below using the DOT language for Graphviz.

ENPP1-Mediated ATP Hydrolysis and PPi/Adenosine Production

Caption: ENPP1 hydrolyzes ATP to produce PPi and AMP, which is further converted to adenosine.

Pathophysiological Consequences of ENPP1 Deficiency

Caption: ENPP1 deficiency leads to low PPi and adenosine, causing calcification and rickets.

Conceptual Workflow for ENPP1 Enzyme Replacement Therapy (ERT) Development

References

- 1. Quantification of human plasma inorganic pyrophosphate. I. Normal values in osteoarthritis and calcium pyrophosphate dihydrate crystal deposition disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. researchgate.net [researchgate.net]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. hcplive.com [hcplive.com]

- 6. 2.15. Von Kossa staining, Alizarin Red S staining and detection of ALP activity and calcium content of the thoracic aorta [bio-protocol.org]

- 7. ENPP1 enzyme replacement therapy improves blood pressure and cardiovascular function in a mouse model of generalized arterial calcification of infancy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetic pathways disrupted by ENPP1 deficiency provide insight into mechanisms of osteoporosis, osteomalacia, and paradoxical mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. ENPP1 deletion causes mouse osteoporosis via the MKK3/p38 MAPK/PCNA signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]

- 14. caymanchem.com [caymanchem.com]

- 15. journals.biologists.com [journals.biologists.com]

- 16. ixcellsbiotech.com [ixcellsbiotech.com]

- 17. researchgate.net [researchgate.net]

- 18. citeab.com [citeab.com]

- 19. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]

- 20. biorxiv.org [biorxiv.org]

- 21. ahajournals.org [ahajournals.org]

- 22. Frontiers | Deletion of the Pyrophosphate Generating Enzyme ENPP1 Rescues Craniofacial Abnormalities in the TNAP−/− Mouse Model of Hypophosphatasia and Reveals FGF23 as a Marker of Phenotype Severity [frontiersin.org]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Impact of IGF-1 and INZ-701 on Bone Mineralization In Vivo

A Note on Terminology: The term "Inz-1" does not correspond to a recognized molecule or pathway in the field of bone mineralization. This guide will focus on two relevant entities: Insulin-like Growth Factor-1 (IGF-1), a key regulator of bone metabolism, and INZ-701, an investigational therapeutic for a rare genetic disease affecting bone mineralization. It is presumed that the query "this compound" is a likely reference to one of these.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the in vivo effects of Insulin-like Growth Factor-1 (IGF-1) and INZ-701 on bone mineralization. The document will delve into the signaling pathways, present quantitative data from preclinical and clinical studies, and detail the experimental protocols used in key research.

Section 1: Insulin-like Growth Factor-1 (IGF-1) and Its Role in Bone Mineralization

Insulin-like Growth Factor-1 (IGF-1) is a critical anabolic hormone in skeletal development and the maintenance of bone mass in adults. It is produced by various cells, including osteoblasts, and is abundant in the bone matrix. IGF-1 exerts its effects through endocrine, paracrine, and autocrine mechanisms to stimulate osteoblast proliferation, differentiation, and survival, ultimately leading to enhanced bone formation and mineralization.

Signaling Pathways of IGF-1 in Osteoblasts

IGF-1 initiates its cellular effects by binding to the IGF-1 receptor (IGF-1R), a tyrosine kinase receptor on the surface of osteoblasts. This binding triggers a cascade of intracellular signaling events, primarily through two main pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[1]

The PI3K/Akt pathway is crucial for cell survival, growth, and differentiation. Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a variety of downstream targets that promote osteoblast survival and function.[1]

The Ras/MAPK pathway is primarily involved in cell proliferation. The activation of IGF-1R leads to the recruitment of adaptor proteins that activate Ras, which then initiates a phosphorylation cascade that activates the extracellular signal-regulated kinase (ERK), a member of the MAPK family. ERK translocates to the nucleus to regulate the transcription of genes involved in osteoblast proliferation.[2]

Quantitative Data on IGF-1's Impact on Bone Mineralization In Vivo

Numerous studies using transgenic and knockout mouse models have provided quantitative evidence of IGF-1's role in bone mineralization.

| Animal Model | Key Findings | Reference |

| Osteoblast-specific IGF-1 Overexpression (OC-IGF-1 Transgenic Mice) | Increased cortical and trabecular Bone Mineral Density (BMD). Increased trabecular bone volume and thickness. Increased bone formation rate at a young age. | [3] |

| Liver-specific IGF-1 Deficient (LID) Mice | Significant decreases in femoral total area, cortical area, and periosteal circumference. No alterations in trabecular bone. | [3] |

| Osteoblast-specific IGF-1 Receptor Knockout (Igf1r-/-) | Decreased cancellous bone volume, connectivity, and trabecular number. Increased trabecular spacing. | [4] |

| Growth Hormone Receptor Knockout (GHR-/-) with IGF-1 Treatment | IGF-1 treatment restored bone growth and remodeling, supporting a direct effect on osteoblasts and chondrocytes. | [5] |

Experimental Protocols for In Vivo IGF-1 Studies

Example Protocol: Bone Histomorphometry in Osteoblast-Specific IGF-1 Receptor Knockout Mice

-

Animal Model: Generation of osteoblast-specific Igf1r knockout mice using the Cre-loxP system, with Cre recombinase expression driven by an osteoblast-specific promoter (e.g., osteocalcin).[4]

-

Animal Husbandry: Mice are housed under standard conditions with controlled light-dark cycles and access to standard chow and water ad libitum.

-

Bone Labeling: To measure dynamic bone formation parameters, mice are injected intraperitoneally with fluorochrome bone labels, such as calcein (e.g., 10 mg/kg body weight), at specific time points before sacrifice (e.g., 10 and 3 days prior).

-

Tissue Processing: At a predetermined age (e.g., 6 weeks), mice are euthanized, and long bones (e.g., femurs, tibiae) are dissected. The bones are fixed in formalin, dehydrated in graded ethanol solutions, and embedded undecalcified in a resin such as methyl methacrylate.[5]

-

Histomorphometric Analysis: Longitudinal sections of the embedded bones are cut using a microtome. Sections are then stained (e.g., Von Kossa for mineralized tissue) or left unstained for fluorescence microscopy. A specialized image analysis software is used to quantify static and dynamic parameters of bone formation and resorption on the trabecular and cortical bone surfaces.[5]

Section 2: INZ-701 and Its Impact on Pathological Bone Mineralization

INZ-701 is a recombinant human ENPP1-Fc fusion protein being developed as an enzyme replacement therapy. It is designed to treat rare genetic disorders caused by mutations in the ENPP1 or ABCC6 genes, which lead to low levels of extracellular pyrophosphate (PPi). PPi is a critical inhibitor of mineralization, and its deficiency results in pathological soft tissue calcification and abnormal bone mineralization, as seen in conditions like Generalized Arterial Calcification of Infancy (GACI) and Autosomal Recessive Hypophosphatemic Rickets type 2 (ARHR2).[6]

Mechanism of Action of INZ-701

The primary function of the ENPP1 enzyme is to hydrolyze extracellular adenosine triphosphate (ATP) into adenosine monophosphate (AMP) and PPi. In ENPP1 deficiency, this process is impaired, leading to insufficient PPi to prevent hydroxyapatite crystal deposition in soft tissues and to properly regulate bone mineralization. INZ-701 acts by replacing the deficient ENPP1 enzyme, thereby restoring the production of PPi from circulating ATP. This increase in PPi levels is expected to prevent ectopic calcification and normalize bone mineralization.[6]

Quantitative Data on INZ-701's Impact on Bone Mineralization In Vivo

Preclinical Data in a Mouse Model of ENPP1 Deficiency (Enpp1asj/asj)

| Parameter | Vehicle-Treated | INZ-701-Treated | Reference |

| Plasma PPi | Undetectable | Restored to circulating levels | [7] |

| Ectopic Calcification | Severe in multiple tissues | Prevented | [7] |

| Bone Defects | Present | Corrected | [7] |

| Mortality | High | Decreased | [7] |

Clinical Trial Data in Adults with ENPP1 Deficiency (Phase 1/2, NCT04686175)

| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Reference |

| Plasma PPi (nM) | 426 ± 407 | 1299 ± 131 (0.2 mg/kg cohort, Day 32 to Wk 48) | [8] |

| Serum FGF-23 (pg/mL) | - | -22 (mean change from baseline) | [8] |

| Serum Phosphate (mg/dL) | - | +0.18 (mean change from baseline) | [8] |

| Spine BMD and BMC | - | Improvements observed | [8] |

Experimental Protocols for In Vivo INZ-701 Studies

Example Protocol: Preclinical Efficacy Study in an ENPP1 Deficient Mouse Model

-

Animal Model: The Enpp1asj/asj mouse model, which has a naturally occurring loss-of-function mutation in the Enpp1 gene, is used. These mice exhibit key features of the human disease, including low plasma PPi and ectopic calcification.[7]

-

Diet: To accelerate the disease phenotype, mice are often placed on a specialized diet, for example, a diet high in phosphate and low in magnesium.[7]

-

Treatment Regimen: INZ-701 is administered via subcutaneous injection at specified doses (e.g., 2 or 10 mg/kg) and frequencies (e.g., every other day) for a defined period (e.g., 8 weeks). A control group receives a vehicle-only injection.[7][9]

-

Monitoring: Animals are monitored for clinical signs of the disease, such as dehydration, rough hair coat, and hunched back. Body weight and survival are also recorded.[7]

-

Biochemical Analysis: At the end of the study, blood samples are collected to measure plasma PPi levels, serum phosphate, and other relevant biomarkers.[7]

-

Histological and Micro-CT Analysis: Various tissues (e.g., aorta, kidneys, vibrissae) are collected for histological analysis to assess the extent of calcification. Bones are analyzed by micro-computed tomography (micro-CT) to evaluate bone architecture and mineralization.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. IGF-1 regulation of key signaling pathways in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IGF-1 and Bone: New Discoveries From Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. content-assets.jci.org [content-assets.jci.org]

- 6. What is INZ-701 used for? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. 7217 Impact of INZ-701 on Bone and Mineral Metabolism Biomarkers and Clinical Outcomes in Adults with ENPP1 Deficiency - Results from 48-week Phase 1/2 Open Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Testing of Inz-1 Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vitro assays to determine the activity of the putative methyltransferase, Inz-1. These guidelines are intended for researchers, scientists, and professionals involved in drug development and biochemical research.

Introduction

This compound is a hypothetical protein with suspected methyltransferase activity. Methyltransferases are a class of enzymes that catalyze the transfer of a methyl group from a donor molecule to a substrate, playing a crucial role in the regulation of numerous cellular processes. The in vitro assays detailed below are designed to quantify the enzymatic activity of this compound and to screen for potential inhibitors. These protocols provide robust methods for characterizing the biochemical function of this compound.

Hypothetical Signaling Pathway of this compound

To understand the potential cellular context of this compound, a hypothetical signaling pathway is proposed. In this pathway, an upstream kinase, designated as Kinase-A, phosphorylates and activates this compound. Activated this compound then methylates a downstream substrate, Protein-X, leading to a cellular response. This pathway provides a framework for understanding the regulation and function of this compound.

Experimental Protocols

Three distinct in vitro assays are described to measure the methyltransferase activity of this compound.

Radioactivity-Based Filter Paper Assay

This assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) into a substrate peptide.

Experimental Workflow

Protocol

-

Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing this compound enzyme, substrate peptide, ³H-SAM, and assay buffer.

-

Initiate the Reaction: Initiate the reaction by adding the this compound enzyme.

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper.

-

Washing: Wash the filter paper three times with 75 mM phosphoric acid to remove unincorporated ³H-SAM.

-

Detection: Place the dried filter paper into a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Data Presentation

| Parameter | Value | Unit |

| This compound Concentration | 10 | nM |

| Substrate Concentration | 5 | µM |

| ³H-SAM Concentration | 1 | µCi |

| Incubation Time | 60 | min |

| Specific Activity | Calculated | cpm/pmol/min |

| Km (Substrate) | Calculated | µM |

| Vmax | Calculated | pmol/min/mg |

| IC50 (Inhibitor X) | Calculated | µM |

ELISA-Based Non-Radioactive Assay

This enzyme-linked immunosorbent assay (ELISA) uses a specific antibody to detect the methylated substrate.

Experimental Workflow

Protocol

-

Enzymatic Reaction: Perform the methylation reaction in a microcentrifuge tube using non-labeled SAM.

-

Coating: Coat the wells of a microplate with the reaction mixture and incubate to allow the substrate to bind.

-

Blocking: Block the remaining protein-binding sites in the wells.

-

Primary Antibody: Add a primary antibody that specifically recognizes the methylated substrate.

-

Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add the TMB substrate and stop the reaction with sulfuric acid. Measure the absorbance at 450 nm using a microplate reader.

Data Presentation

| Parameter | Value | Unit |

| This compound Concentration | 20 | nM |

| Substrate Concentration | 10 | µM |

| SAM Concentration | 100 | µM |

| Incubation Time | 60 | min |

| Absorbance (450 nm) | Measured | OD |

| Km (Substrate) | Calculated | µM |

| Vmax | Calculated | OD/min/mg |

| IC50 (Inhibitor Y) | Calculated | µM |

Coupled-Enzyme Spectrophotometric Assay

This assay measures the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction, through a series of coupled enzyme reactions that lead to a change in absorbance.

Experimental Workflow

Protocol

-

Prepare Reaction Mixture: Combine the this compound enzyme, substrate, SAM, and the coupling enzymes (SAH hydrolase and adenosine deaminase) in a UV-transparent microplate.

-

Initiate Reaction: Start the reaction by adding the substrate.

-

Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 265 nm over time using a spectrophotometer. The rate of decrease is proportional to the rate of this compound activity.

Data Presentation

| Parameter | Value | Unit |

| This compound Concentration | 50 | nM |

| Substrate Concentration | 20 | µM |

| SAM Concentration | 200 | µM |

| Rate of Absorbance Change | Measured | ΔOD/min |

| Specific Activity | Calculated | nmol/min/mg |

| Km (Substrate) | Calculated | µM |

| Vmax | Calculated | nmol/min/mg |

| IC50 (Inhibitor Z) | Calculated | µM |

Conclusion

The protocols described in this document provide a comprehensive toolkit for the in vitro characterization of the putative methyltransferase this compound. These assays can be adapted for high-throughput screening of potential inhibitors, making them valuable tools in academic research and drug discovery. The choice of assay will depend on the specific research question, available equipment, and safety considerations.

Application Notes and Protocols for Measuring Pyrophosphate Levels Following INZ-701 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques for measuring inorganic pyrophosphate (PPi) levels in biological samples, with a specific focus on monitoring the therapeutic effect of INZ-701. INZ-701 is an investigational enzyme replacement therapy designed to treat ENPP1 deficiency, a rare genetic disorder characterized by low levels of PPi. Accurate measurement of PPi is crucial for evaluating the pharmacodynamics and efficacy of INZ-701 in both preclinical and clinical settings.

Introduction to INZ-701 and Pyrophosphate Metabolism

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme responsible for generating extracellular PPi through the hydrolysis of ATP.[1][2] PPi is a critical endogenous inhibitor of mineralization.[2] In ENPP1 deficiency, loss-of-function mutations in the ENPP1 gene lead to significantly reduced PPi levels, resulting in aberrant soft tissue calcification and skeletal abnormalities.[3][4][5]

INZ-701 is a recombinant human ENPP1-Fc fusion protein that functions as an enzyme replacement therapy.[6][7][8] By restoring ENPP1 activity, INZ-701 treatment aims to increase circulating PPi levels, thereby preventing pathological calcification and addressing other clinical manifestations of ENPP1 deficiency.[2][9][10] Monitoring PPi levels in patients treated with INZ-701 is therefore a primary biomarker for assessing the drug's therapeutic activity.[7][11]

Signaling Pathway Overview

Caption: Role of ENPP1/INZ-701 in PPi production.

Quantitative Data Summary

The following tables summarize typical PPi concentrations in human plasma and the performance characteristics of common PPi assay methods.

| Sample Type | Condition | Pyrophosphate (PPi) Concentration (µM) | Reference(s) |

| Human Plasma | Healthy Adults | 2.0 - 5.0 | [12] |

| Healthy Children (0-18 years) | 2.36 - 4.44 (Median: 3.17) | [13] | |

| ENPP1 Deficiency | Very low to undetectable | [2][14] | |

| Chronic Kidney Disease | No significant difference from healthy | [15] |

| Assay Method | Detection Limit | Linear Range (µM) | Key Advantages | Key Disadvantages |

| Bioluminescent Assays | ~0.02 µM | 0.02 - 10 | High sensitivity, wide dynamic range | Potential interference from ATP and chelating agents |

| Fluorometric Assays | ~0.3 - 1.8 µM | Varies by kit (e.g., up to ~30 µM) | High sensitivity, stable signal | Potential for autofluorescence from samples |

| Enzymatic (Colorimetric) Assays | ~1 µM | Varies by kit (e.g., 1-20 U/L activity) | Simple, does not require specialized equipment | Lower sensitivity compared to other methods |

Experimental Protocols

Sample Preparation: Plasma

Proper sample handling is critical for accurate PPi measurement, as PPi can be degraded or released from cells.

-

Blood Collection: Collect whole blood into tubes containing an anticoagulant that preserves PPi levels. A combination of citrate, theophylline, adenosine, and dipyridamole (CTAD) with the addition of EDTA is recommended to inhibit platelet activation and ATP degradation.[16][17][18]

-

Plasma Separation: Immediately after collection, place the tubes on ice and centrifuge at 1,000 x g for 10-15 minutes at 4°C to separate plasma.[16][19]

-

Deproteinization/Filtration: To remove proteins and potential interfering substances, filter the plasma through a 10 kDa or 300 kDa molecular weight cut-off (MWCO) spin column.[17][20] This step is crucial for minimizing enzymatic degradation of PPi and interference in the assay.

-

Storage: Store the deproteinized plasma filtrate at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Caption: Plasma sample preparation workflow.

Protocol 1: Bioluminescent Pyrophosphate Assay

This method is highly sensitive and relies on the conversion of PPi to ATP, which is then detected using a luciferase-luciferin reaction. The amount of light produced is directly proportional to the PPi concentration.

Materials:

-

PPiLight™ Inorganic Pyrophosphate Assay Kit (or equivalent)

-

Deproteinized plasma samples and PPi standards

-

White-walled, opaque 96-well or 384-well plates suitable for luminescence

-

Luminometer

Procedure (Convert and Detect Protocol):

-

Reagent Preparation: Reconstitute the PPiLight™ converting and detection reagents according to the manufacturer's instructions. Allow them to equilibrate to room temperature for at least 15 minutes.[21]

-

Standard Curve: Prepare a series of PPi standards in PPi-free assay buffer, typically ranging from 0.1 µM to 10 µM.

-

Sample and Standard Plating: Add 40 µL of each standard and deproteinized plasma sample to separate wells of the microplate. Include a negative control well with 40 µL of assay buffer.

-

Converting Reagent Addition: Add 20 µL of the PPiLight™ converting reagent to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Detection Reagent Addition: Add 20 µL of the PPiLight™ detection reagent to each well.

-

Second Incubation: Incubate for an additional 30 minutes at room temperature, protected from light.

-

Measurement: Read the luminescence using a luminometer, with an integration time of 0.1-1 second.[21]

-

Calculation: Subtract the luminescence of the negative control from all readings. Plot the standard curve and determine the PPi concentration in the samples.

Caption: Bioluminescent PPi assay workflow.

Protocol 2: Fluorometric Pyrophosphate Assay

This assay utilizes a fluorescent probe that exhibits an increase in fluorescence intensity upon binding to PPi. This method is also highly sensitive and provides a stable signal.

Materials:

-

PhosphoWorks™ Fluorimetric Pyrophosphate Assay Kit (or equivalent)

-

Deproteinized plasma samples and PPi standards

-

Solid black 96-well or 384-well plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare the PPi sensor working solution according to the manufacturer's protocol.[22]

-

Standard Curve: Prepare a serial dilution of PPi standards in the provided assay buffer.

-

Sample and Standard Plating: Add 50 µL of each standard and deproteinized plasma sample to the wells of the black microplate. Include a blank control with 50 µL of assay buffer.

-

Working Solution Addition: Add 50 µL of the PPi sensor working solution to all wells. The total volume should be 100 µL.

-

Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[22]

-

Measurement: Measure the fluorescence intensity at the recommended excitation and emission wavelengths (e.g., Ex/Em = 370/470 nm).[22]

-

Calculation: Subtract the fluorescence of the blank control from all readings. Plot the standard curve and calculate the PPi concentration in the samples.

Protocol 3: Enzymatic Colorimetric Assay

This method involves a series of coupled enzymatic reactions that ultimately lead to the production of a colored product, which can be measured using a standard spectrophotometer. While less sensitive than luminescent or fluorescent methods, it is a robust and accessible technique.

Materials:

-

EnzChek® Pyrophosphate Assay Kit (or equivalent)

-

Deproteinized plasma samples and PPi standards

-

Clear, flat-bottom 96-well plate

-

Spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation: Prepare the reaction buffer and other kit components as described in the manufacturer's manual.

-

Standard Curve: Prepare PPi standards in the reaction buffer.

-

Reaction Setup: In each well, combine the reaction buffer, the substrate (e.g., 2-amino-6-mercapto-7-methylpurine ribonucleoside), and purine nucleoside phosphorylase.

-

Sample Addition: Add the deproteinized samples and standards to their respective wells.

-

Initiate Reaction: Start the reaction by adding inorganic pyrophosphatase to all wells. This enzyme converts PPi to two molecules of inorganic phosphate (Pi).[23]

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.[23]

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 360 nm).[23]

-

Calculation: Subtract the absorbance of the no-PPi control from all readings. Create a standard curve and determine the PPi concentration in the samples.

Conclusion

The accurate measurement of pyrophosphate is essential for understanding the mechanism of action and clinical efficacy of INZ-701. The choice of assay will depend on the required sensitivity, sample throughput, and available instrumentation. For clinical samples where high sensitivity is paramount, bioluminescent and fluorometric assays are preferred. It is crucial to follow standardized sample collection and preparation protocols to ensure the integrity of the PPi measurements. These application notes and protocols provide a solid foundation for researchers and drug development professionals working with INZ-701 and other therapies targeting pyrophosphate metabolism.

References

- 1. Genetic pathways disrupted by ENPP1 deficiency provide insight into mechanisms of osteoporosis, osteomalacia, and paradoxical mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gaciglobal.org [gaciglobal.org]

- 4. checkrare.com [checkrare.com]

- 5. researchgate.net [researchgate.net]

- 6. What is INZ-701 used for? [synapse.patsnap.com]

- 7. checkrare.com [checkrare.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. INZ-701, a recombinant ENPP1 enzyme, prevents ectopic calcification in an Abcc6−/− mouse model of pseudoxanthoma elasticum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. INZ-701 Prevents Ectopic Tissue Calcification and Restores Bone Architecture and Growth in ENPP1-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. A Reference Range for Plasma Levels of Inorganic Pyrophosphate in Children Using the ATP Sulfurylase Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Reference Range for Plasma Levels of Inorganic Pyrophosphate in Children Using the ATP Sulfurylase Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. academic.oup.com [academic.oup.com]

- 16. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 18. medrxiv.org [medrxiv.org]

- 19. mdpi.com [mdpi.com]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

- 21. takara.co.kr [takara.co.kr]

- 22. docs.aatbio.com [docs.aatbio.com]

- 23. researchgate.net [researchgate.net]

Application Notes & Protocols: Inz-1 Delivery Methods for In Vivo Research

Disclaimer: The following application notes and protocols are based on a hypothetical therapeutic peptide, herein referred to as "Inz-1". Information regarding specific signaling pathways and quantitative efficacy is illustrative, derived from general principles of peptide and protein drug delivery for in vivo research, as specific data for a molecule named "this compound" is not available in the provided search results. These protocols are intended to serve as a template for researchers working with novel peptide-based therapeutics.

Introduction

This compound is a novel peptide therapeutic with potential applications in oncology and metabolic disorders. The successful in vivo application of peptide-based drugs like this compound is critically dependent on the choice of delivery method, which influences bioavailability, stability, and therapeutic efficacy. This document provides detailed protocols for common in vivo delivery routes, summarizes key quantitative parameters, and illustrates the hypothetical signaling pathway of this compound.

Hypothetical this compound Signaling Pathway

This compound is hypothesized to act as an antagonist to a receptor tyrosine kinase (RTK), which, upon activation, would normally trigger downstream pro-survival and proliferative pathways such as the PI3K/AKT and MAPK cascades. By blocking the RTK, this compound aims to inhibit these pathways, leading to reduced cell proliferation and induction of apoptosis in target cells. The activation of such pathways is a common feature in various cancers.[1][2]

Caption: Hypothetical signaling pathway for this compound.

In Vivo Delivery Methods: Overview and Data

The choice of administration route is critical and depends on the experimental objective, the properties of the therapeutic, and the desired pharmacokinetic profile. The rate of absorption generally follows the order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[3]

Table 1: Comparison of Common Administration Routes in Mice

| Route | Max Volume (Adult Mouse) | Recommended Needle Size (Gauge) | Relative Absorption Rate | Key Advantages | Key Disadvantages |

| Intravenous (IV) | < 0.2 mL (tail vein) | 27-30 | Very Fast | 100% bioavailability, immediate effect. | Requires skill, potential for embolism, stressful for the animal. |

| Intraperitoneal (IP) | < 2-3 mL | 25-27 | Fast | Large volume possible, easier than IV, rapid absorption due to large surface area. | Risk of injection into organs (bladder, intestine), first-pass metabolism in the liver.[4] |

| Subcutaneous (SC) | < 2-3 mL (in multiple sites) | 25-27 | Slow | Easy to perform, allows for slow/sustained release, less stressful. | Slower absorption, potential for local irritation.[4] |

| Intramuscular (IM) | 0.02 - 0.05 mL | 25-27 | Moderate | Can be used for suspensions and oily vehicles. | Small muscle mass in mice limits volume, can cause pain/necrosis. |

| Oral (PO) | up to 10 mL/kg | 18-20 (gavage tube) | Variable | Convenient, less invasive. | Peptide degradation in GI tract, poor absorption, significant first-pass effect.[5][6] |

Data compiled from multiple sources.[3][4]

Experimental Workflow

A typical in vivo study to assess the efficacy of this compound involves several key stages, from initial preparation to final data analysis. This workflow ensures reproducibility and robust data collection.

Caption: General experimental workflow for in vivo efficacy studies.

Experimental Protocols

All personnel must be adequately trained in animal handling and administration techniques. Procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).[4]

Protocol: Intravenous (IV) Tail Vein Injection in Mice

Objective: To deliver this compound directly into the systemic circulation for rapid distribution and maximum bioavailability.

Materials:

-

This compound solution in a sterile, isotonic vehicle (e.g., PBS).

-

Mouse restrainer.

-

Heat lamp or warm water bath.

-

Tuberculin syringe (1 mL) with a 27-30 gauge needle.

-

70% ethanol wipes.

Methodology:

-

Preparation: Warm the mouse's tail using a heat lamp or by immersing it in warm water (40-45°C) for 30-60 seconds to dilate the lateral tail veins.

-